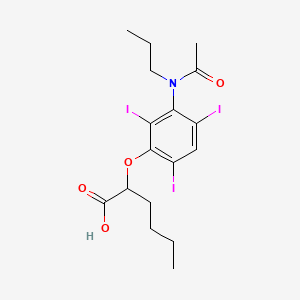
2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid is a complex organic compound with the molecular formula C17H22I3NO4 It is characterized by the presence of three iodine atoms, which contribute to its unique chemical properties
Métodos De Preparación
The synthesis of 2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid involves multiple steps, starting with the iodination of a phenyl ring. The key steps include:
Acetylation: The attachment of an acetyl group to the nitrogen atom through a reaction with acetic anhydride.
Esterification: The formation of an ester linkage between the phenyl ring and hexanoic acid.
Hydrolysis: The conversion of the ester to the corresponding acid.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained .
Análisis De Reacciones Químicas
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or reduce other functional groups.
Substitution: The iodine atoms can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies for tracking biological processes.
Mecanismo De Acción
The mechanism of action of 2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions, depending on the specific application. The pathways involved may include oxidative addition, nucleophilic substitution, and other common organic reaction mechanisms .
Comparación Con Compuestos Similares
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid can be compared with other iodinated compounds, such as:
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]butanoic acid: Similar structure but with a shorter carbon chain.
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]octanoic acid: Similar structure but with a longer carbon chain.
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]propanoic acid: Similar structure but with a different carbon chain branching.
The uniqueness of 2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid lies in its specific carbon chain length and the positioning of the iodine atoms, which influence its reactivity and applications .
Propiedades
Número CAS |
24340-21-4 |
|---|---|
Fórmula molecular |
C17H22I3NO4 |
Peso molecular |
685.1 g/mol |
Nombre IUPAC |
2-[3-[acetyl(propyl)amino]-2,4,6-triiodophenoxy]hexanoic acid |
InChI |
InChI=1S/C17H22I3NO4/c1-4-6-7-13(17(23)24)25-16-12(19)9-11(18)15(14(16)20)21(8-5-2)10(3)22/h9,13H,4-8H2,1-3H3,(H,23,24) |
Clave InChI |
YGIVEHFBQGGLFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CCC)C(=O)C)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


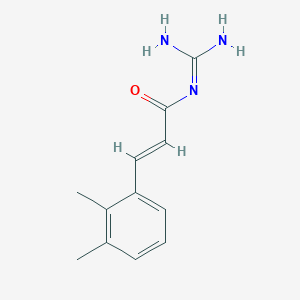
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea](/img/structure/B13801630.png)
![2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B13801634.png)
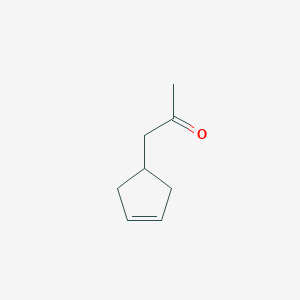
![Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13801651.png)
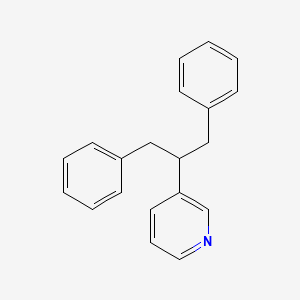
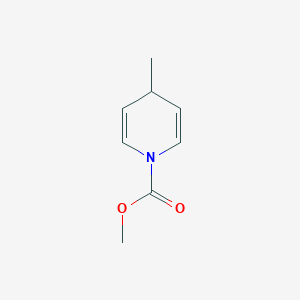

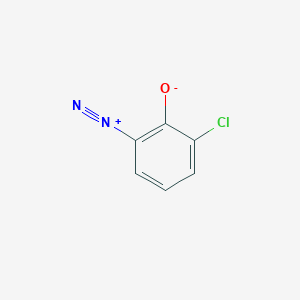
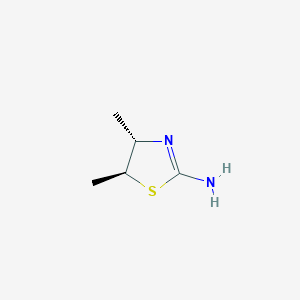

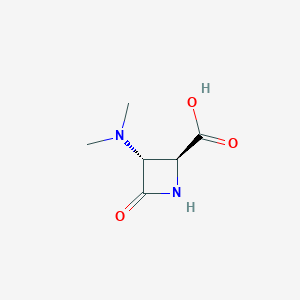
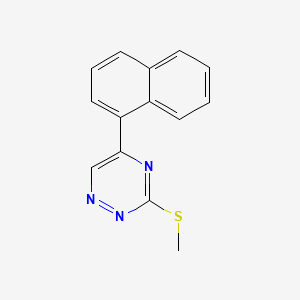
![N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13801688.png)
